N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
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Description
N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is 420.0852399 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
The compound’s unique structure suggests potential antiviral properties. Researchers have explored its interactions with viral enzymes, particularly reverse transcriptase. By lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein, it exhibits improved drug potency against certain viruses .
Anti-Inflammatory Effects
The trifluoromethyl group in this compound may contribute to anti-inflammatory activity. Investigations have focused on its impact on inflammatory pathways, cytokine production, and immune responses. Further studies are needed to elucidate its mechanism of action .
Anticancer Potential
Given the prevalence of fluorine-containing compounds in cancer therapeutics, this compound’s trifluoromethyl group warrants attention. It could play a role in inhibiting tumor growth, angiogenesis, or metastasis. Researchers are actively exploring its effects on cancer cell lines and animal models .
Cardiovascular Applications
The dihydropyridine moiety suggests potential cardiovascular applications. Researchers have investigated its effects on calcium channels, vasodilation, and blood pressure regulation. Clinical trials may reveal its efficacy in managing hypertension or other cardiovascular conditions .
Antibacterial Properties
Thiazole derivatives, like this compound, often exhibit antibacterial activity. The presence of the 3-chloro-2-methylphenyl group may enhance its effectiveness against bacterial pathogens. Studies have explored its impact on various strains, including those causing renal failure, sepsis, and other infections .
Neurological Disorders
The pyridine ring in the compound hints at potential neurological applications. Researchers have investigated its interactions with neurotransmitter receptors, ion channels, or neuroprotective pathways. Preclinical studies may shed light on its efficacy in treating neurodegenerative diseases .
Agrochemicals and Catalysis
Fluorine-containing compounds often find use in agrochemicals and catalysis. While not extensively studied for these applications, the compound’s unique structure may offer opportunities in crop protection or chemical transformations .
Other Potential Uses
Beyond the mentioned fields, consider exploring the compound’s effects on metabolic pathways, enzyme inhibition, or protein–ligand interactions. Its multifaceted structure invites further investigation across diverse scientific domains .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c1-13-17(22)3-2-4-18(13)26-20(29)15-7-10-19(28)27(12-15)11-14-5-8-16(9-6-14)21(23,24)25/h2-10,12H,11H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDKKTCFJZYZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.